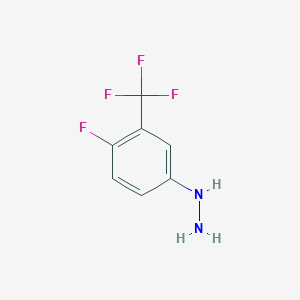

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Description

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVWTLIAAUXYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379232 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105224-02-0 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine: A Keystone Building Block in Modern Drug Discovery

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Utility of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine.

This whitepaper provides a detailed examination of this compound, a critical reagent in the synthesis of advanced pharmaceutical and agrochemical agents. We will explore its chemical identity, physicochemical properties, and strategic applications, with a focus on its role in the development of kinase inhibitors and other bioactive molecules. This guide is intended to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a substituted hydrazine derivative that has gained prominence as a key intermediate in organic synthesis. It is most commonly available as its hydrochloride salt to improve stability and handling.

CAS Numbers:

The strategic placement of the fluoro and trifluoromethyl groups on the phenyl ring imparts unique electronic properties that are highly advantageous in medicinal chemistry. The strong electron-withdrawing nature of these substituents significantly influences the reactivity of the hydrazine moiety and the overall physicochemical properties of the parent molecule and its derivatives.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₇H₆F₄N₂[1] | C₇H₇ClF₄N₂[3][5] |

| Molecular Weight | 194.13 g/mol [1] | 230.59 g/mol [3][5] |

| Appearance | Not specified (typically an oil or low-melting solid) | White to off-white crystalline powder |

| Purity | ≥98% (typical)[1] | ≥97% (typical)[3] |

The Strategic Importance in Drug Discovery and Design

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance their pharmacological profiles. These modifications can lead to improved metabolic stability, increased binding affinity, and better membrane permeability.[6][7] this compound serves as a critical precursor for introducing this highly desirable fluorinated phenyl motif into a variety of heterocyclic scaffolds.

Its primary utility lies in the synthesis of pyrazole and indazole derivatives, which are core structures in numerous kinase inhibitors and other therapeutic agents.[5] The fluorinated aromatic structure enhances binding selectivity and metabolic stability in the resulting drug candidates.[5]

Caption: Workflow illustrating the use of this compound in drug development.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process starting from a correspondingly substituted aniline. A common synthetic route proceeds via diazotization of the aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Diazotization: 4-Fluoro-3-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes.

-

Reduction: The cold diazonium salt solution is then added slowly to a pre-cooled solution of stannous chloride in concentrated hydrochloric acid. This addition is highly exothermic and requires careful temperature control.

-

Isolation: The resulting precipitate, the hydrochloride salt of this compound, is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent to remove impurities.

-

Drying: The product is dried under vacuum to yield the final product.

The causality behind these steps is crucial for a successful synthesis. The low temperature during diazotization is necessary to prevent the unstable diazonium salt from decomposing. The slow addition to the reducing agent solution manages the exothermicity of the reaction and prevents side reactions.

Caption: Synthetic pathway for this compound hydrochloride.

Applications in Heterocyclic Synthesis

As a key intermediate, this compound is extensively used in the synthesis of various heterocyclic compounds. Its application in the formation of pyrazole and indazole rings is particularly noteworthy in medicinal chemistry.

Example: Pyrazole Synthesis (Knorr Pyrazole Synthesis)

A common application is the reaction with a 1,3-dicarbonyl compound to form a substituted pyrazole. The reaction proceeds via a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

Handling, Safety, and Storage

This compound and its hydrochloride salt are classified as hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[8]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[11]

It is imperative to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10][11][12]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it an ideal starting material for the synthesis of complex heterocyclic structures with enhanced biological activity. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

This compound (Hydrochloride). MySkinRecipes. [Link]

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790. PubChem. [Link]

-

4-(Trifluoromethyl)phenylhydrazine | C7H7F3N2 | CID 136200. PubChem. [Link]

-

CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. ChemWhat. [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. NIH. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

Sources

- 1. (4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 5. This compound (Hydrochloride) [myskinrecipes.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. riccachemical.com [riccachemical.com]

- 12. fishersci.com [fishersci.com]

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine physical properties

An In-Depth Technical Guide to the Physical Properties of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a hydrazine moiety substituted with both a fluorine atom and a trifluoromethyl group, makes it a valuable synthon, or building block, for creating more complex molecules. The strategic placement of these electron-withdrawing groups profoundly influences the molecule's physical and chemical properties, enhancing its utility in the synthesis of pharmaceutical intermediates.[1]

The trifluoromethyl (-CF3) group, in particular, is a well-known pharmacophore in modern drug design.[2] Its inclusion can increase metabolic stability by blocking oxidative metabolism and enhance lipophilicity, which improves the absorption and cellular membrane permeability of drug candidates.[2][3] Consequently, this hydrazine derivative is frequently employed in the synthesis of heterocyclic scaffolds like pyrazoles and indazoles, which are core components of many kinase inhibitors and other bioactive molecules.[1] This guide provides a detailed examination of the core physical properties of this compound, offering field-proven insights for its effective use in research and development.

Molecular and Physicochemical Properties

The physical characteristics of a compound are fundamental to its handling, reactivity, and application. This compound is most commonly available and utilized as its hydrochloride (HCl) salt to improve stability and handling. The properties of both the free base and the HCl salt are summarized below for comprehensive understanding.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) | Source(s) |

| CAS Number | 105224-02-0 | 502496-22-2 | [4][5] |

| Molecular Formula | C₇H₆F₄N₂ | C₇H₇ClF₄N₂ | [1][4] |

| Molecular Weight | 194.13 g/mol | 230.59 g/mol | [4][5] |

| Appearance | Data not consistently available; likely a solid | White to off-white crystalline powder | [6] |

| Melting Point | Not widely reported | ~210°C (with decomposition) | [7] |

| Boiling Point | Not widely reported | 220.6°C at 760 mmHg (Predicted) | [8] |

| Solubility | Insoluble in water.[9] Soluble in organic solvents. | Data not specified, but salts are typically more water-soluble than the free base. | |

| LogP | 2.39 (Calculated) | Data not available for salt | [5] |

Structural Analysis

The arrangement of functional groups on the phenyl ring dictates the molecule's electronic properties and reactivity. The trifluoromethyl group at position 3 and the fluorine atom at position 4 are both strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the hydrazine moiety for nucleophilic reactions, a critical feature for its use in synthesis.

Caption: Workflow for determining melting point via the capillary method.

Protocol 2: Solubility Assessment

Understanding a compound's solubility is paramount for designing synthetic reactions, developing purification methods (crystallization), and for formulation in drug development.

Causality: Solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of the solute (this compound) and the solvent determine the extent of dissolution. The highly fluorinated structure increases its lipophilicity, predicting poor solubility in polar solvents like water but good solubility in many organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane).

-

Sample Measurement: A precise amount of the compound (e.g., 10 mg) is added to a known volume of solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25°C).

-

Equilibration: The mixture is agitated (stirred or sonicated) for a set period to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for undissolved solid.

-

Quantification: If the solid dissolves, more solute is added incrementally until saturation is reached. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined using techniques like HPLC on the supernatant.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound and its salts is crucial for laboratory safety.

-

Hazards: The compound is classified as an irritant. It is harmful if swallowed or comes into contact with skin and causes serious eye irritation. [10]* Handling Precautions:

-

Always handle inside a chemical fume hood to avoid inhalation of dust or vapors. [11] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12] * Avoid generating dust. [10] * Wash hands thoroughly after handling. [12]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [12]It is often stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation. [13][14]* Incompatibilities: Avoid contact with strong oxidizing agents. [11][15]

-

Conclusion

This compound is a key building block whose utility is fundamentally linked to its distinct physical properties. The presence of the fluoro and trifluoromethyl groups imparts high lipophilicity and unique electronic characteristics that are highly advantageous in drug discovery for enhancing metabolic stability and cell permeability. A thorough understanding of its properties—from melting point and solubility to its spectroscopic signature—is essential for any scientist aiming to leverage this potent synthon for the development of novel pharmaceuticals and other advanced materials. Adherence to strict experimental and safety protocols ensures both the integrity of the scientific outcomes and the well-being of the researcher.

References

-

This compound (Hydrochloride). MySkinRecipes. [Link]

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. [Link]

-

4-(Trifluoromethyl)phenylhydrazine. PubChem. [Link]

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. Chemical Land. [Link]

-

(3-(Trifluoromethyl)phenyl)hydrazine hydrochloride. Chemsrc. [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. [Link]

-

(4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine hydrochloride. Acmec. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

-

3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed. [Link]

Sources

- 1. This compound (Hydrochloride) [myskinrecipes.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine | CymitQuimica [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-(Trifluoromethyl)phenylhydrazine, 95% | Fisher Scientific [fishersci.ca]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-(三氟甲基)苯肼 96% | Sigma-Aldrich [sigmaaldrich.com]

- 14. lab-chemicals.com [lab-chemicals.com]

- 15. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride properties

An In-depth Technical Guide to (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

This compound hydrochloride is a highly functionalized aromatic chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, including enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis via a classical diazotization-reduction pathway with mechanistic insights, its key applications in the construction of bioactive heterocyclic scaffolds, and essential safety and handling protocols for laboratory use. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced building blocks in the design and synthesis of novel chemical entities.

Introduction

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is a prevalent pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1] this compound hydrochloride serves as a critical building block that combines the benefits of a trifluoromethyl group with a reactive hydrazine moiety, further substituted with a fluorine atom to fine-tune its chemical behavior.

This compound is primarily utilized as a precursor for constructing various heterocyclic systems, most notably pyrazoles and indoles, which are core scaffolds in a vast array of biologically active compounds.[2] Its application spans the development of kinase inhibitors for oncology to the design of novel pesticides and herbicides.[2] Understanding the properties, synthesis, and reactivity of this intermediate is therefore crucial for scientists working at the forefront of medicinal and agricultural chemistry. This guide offers a senior-level perspective on leveraging this potent reagent in research and development.

Physicochemical & Spectral Properties

The fundamental properties of this compound hydrochloride are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 502496-22-2 | [2][3] |

| Molecular Formula | C₇H₇ClF₄N₂ | [2][3] |

| Molecular Weight | 230.59 g/mol | [2][3] |

| Appearance | Not specified (typically an off-white to tan solid) | General Knowledge |

| Purity | ≥97% | [3] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |

| logP (calculated) | 2.55 | [3] |

| Storage Conditions | 4°C, stored under an inert nitrogen atmosphere | [3] |

| IUPAC Name | [4-fluoro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | [4][] |

| SMILES | FC(F)(F)C1=C(F)C=CC(NN)=C1.Cl | [3] |

Synthesis and Mechanistic Insights

The most common and industrially relevant method for synthesizing substituted phenylhydrazines is the reduction of a diazonium salt derived from the corresponding aniline.[6] This multi-step, one-pot process is efficient and scalable.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target hydrazine hydrochloride.

Representative Laboratory Protocol

This protocol is a representative procedure adapted from established methods for phenylhydrazine synthesis.[7]

Materials:

-

4-Fluoro-3-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Step-by-Step Methodology:

-

Aniline Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 4-fluoro-3-(trifluoromethyl)aniline in concentrated HCl (approx. 3.0 equivalents) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Causality Explanation: The aniline must be fully protonated to form the soluble aniline hydrochloride, making the amine group susceptible to diazotization. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

-

Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry while vigorously stirring and maintaining the internal temperature below 5 °C.

-

Self-Validation: A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates completion). The reaction mixture typically becomes a clear, pale yellow solution upon formation of the diazonium salt.

-

-

Reducing Agent Preparation: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (approx. 2.5-3.0 equivalents) in concentrated HCl. Cool this solution to 0-5 °C.

-

Causality Explanation: Stannous chloride (SnCl₂) is a robust reducing agent for diazonium salts. The reaction is performed in strong acid to maintain the tin in its active Sn(II) state and to provide the medium for the final hydrochloride salt precipitation.

-

-

Reduction: Slowly add the cold diazonium salt solution from Step 2 into the cold stannous chloride solution with efficient stirring. A thick precipitate of the hydrazine tin chloride complex may form.

-

Self-Validation: The addition should be controlled to keep the temperature below 10 °C. The disappearance of the diazonium salt can be monitored by coupling a small aliquot with an alkaline β-naphthol solution; the absence of a deep red azo dye indicates complete reduction.

-

-

Isolation and Purification: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water or a saturated brine solution to remove inorganic byproducts. Dry the solid under vacuum to yield this compound hydrochloride.

-

Causality Explanation: The hydrochloride salt of the hydrazine is typically much less soluble in the acidic aqueous medium than the inorganic salts, allowing for its isolation by simple filtration.

-

Key Reactions and Applications in Drug Discovery

The primary utility of this compound hydrochloride is as a nucleophile in condensation reactions to form stable heterocyclic rings.

Fischer Indole and Pyrazole Synthesis

-

Fischer Indole Synthesis: This is a classic acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone. The resulting indole scaffold is central to many pharmaceuticals.

-

Pyrazole Synthesis: The reaction with a 1,3-dicarbonyl compound (or its equivalent) yields a pyrazole ring. This scaffold is a bioisostere of imidazole and is a privileged structure in medicinal chemistry, particularly for kinase inhibitors.[2]

The presence of the electron-withdrawing CF₃ and F groups on the phenyl ring influences the nucleophilicity of the hydrazine and the stability of intermediates, which can be leveraged by the medicinal chemist to control reaction pathways and modulate the properties of the final product.

Role as a Key Pharmaceutical Intermediate

Caption: The role of the title compound as a versatile building block.

The fluorinated aromatic structure enhances drug properties in several ways:

-

Metabolic Stability: The C-F bond is very strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[2]

-

Binding Selectivity: The highly polarized nature of the C-F bond and the unique electronic properties of the CF₃ group can lead to specific, high-affinity interactions with protein targets, such as hydrogen bonding or dipole interactions.[2]

Safety, Handling, and Storage

GHS Hazard Identification (Anticipated):

-

Acute Toxicity, Oral: Harmful if swallowed.[8]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[8][9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

Safe Handling Protocol

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust.[9] An eyewash station and safety shower must be readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust.[12] Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[10]

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] Keep away from strong oxidizing agents.

Conclusion

This compound hydrochloride is a high-value chemical intermediate whose strategic design enables the synthesis of complex, biologically active molecules. Its utility is rooted in the synergistic effects of its hydrazine functionality and the dual fluorine/trifluoromethyl substitution pattern, which confers advantageous pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for any research or development program seeking to leverage its potential in creating next-generation pharmaceuticals and agrochemicals.

References

-

This compound (Hydrochloride). MySkinRecipes. [Link]

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. [Link]

-

4-Fluorophenylhydrazine hydrochloride. PubChem. [Link]

-

Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Cole-Parmer. [Link]

-

SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (Oct-2023). Fisher Scientific. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

-

Phenylhydrazine Hydrochloride. Organic Syntheses. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. This compound (Hydrochloride) [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.dk [fishersci.dk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectral Analysis of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Introduction

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a substituted aromatic hydrazine of significant interest in medicinal chemistry and drug development. Its unique electronic properties, imparted by the strongly electron-withdrawing fluorine and trifluoromethyl substituents, make it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Predicted Spectral Overview

The structure of this compound, with the IUPAC numbering of the aromatic ring, is presented below. The hydrazine moiety (-NHNH₂) and the two distinct halogen substituents on the benzene ring give rise to a unique and predictable pattern of signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet of doublets (dd) | 1H | H-6 |

| ~ 7.0 - 7.2 | Doublet of doublets (dd) | 1H | H-5 |

| ~ 6.8 - 7.0 | Doublet (d) | 1H | H-2 |

| ~ 5.5 - 6.5 | Broad singlet | 1H | -NH- |

| ~ 3.5 - 4.5 | Broad singlet | 2H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Region (6.8 - 7.4 ppm): The three aromatic protons are in different chemical environments and will therefore exhibit distinct signals.[2] The electron-withdrawing nature of the fluorine and trifluoromethyl groups will generally shift the aromatic protons downfield compared to unsubstituted benzene (δ ~7.3 ppm). The precise chemical shifts and coupling patterns can be predicted based on additive substituent effects.[3]

-

H-2: This proton is ortho to the trifluoromethyl group and meta to the fluorine and hydrazine groups. It is expected to be the most upfield of the aromatic protons.

-

H-5: This proton is ortho to the fluorine atom and meta to the trifluoromethyl and hydrazine groups.

-

H-6: This proton is ortho to the hydrazine group and meta to both the fluorine and trifluoromethyl groups.

-

-

Hydrazine Protons (-NH- and -NH₂): These protons are exchangeable and their signals are often broad. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The -NH- proton, being directly attached to the aromatic ring, is expected to be more deshielded (further downfield) than the terminal -NH₂ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the number of unique carbon signals and the coupling of carbon nuclei with the nearby fluorine atoms (¹³C-¹⁹F coupling). Standard ¹³C NMR pulse sequences involve proton decoupling, so C-H couplings are not observed. However, C-F couplings are typically present and provide valuable structural information.[4]

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~ 155 - 160 | Doublet, ¹JCF ≈ 240-250 Hz | C-4 | | ~ 140 - 145 | Doublet of quartets, ³JCF ≈ 4-6 Hz, ⁴JCF ≈ 1-2 Hz | C-1 | | ~ 125 - 130 | Quartet, ¹JCF ≈ 270-280 Hz | -CF₃ | | ~ 120 - 125 | Doublet of quartets, ²JCF ≈ 20-25 Hz, ³JCF ≈ 3-5 Hz | C-3 | | ~ 118 - 122 | Doublet, ²JCF ≈ 20-25 Hz | C-5 | | ~ 115 - 118 | Singlet | C-6 | | ~ 110 - 115 | Doublet, ³JCF ≈ 8-10 Hz | C-2 |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and trifluoromethyl substituents.

-

C-4: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be shifted significantly downfield.[5]

-

C-3: The carbon bearing the trifluoromethyl group will exhibit a smaller two-bond coupling to the fluorine on C-4 and a three-bond coupling to the fluorine atoms of the CF₃ group.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three attached fluorine atoms, with a very large one-bond coupling constant.[4]

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller two-, three-, or four-bond couplings to the fluorine atoms, resulting in doublets or more complex multiplets.[6]

-

-

C-F Coupling: The magnitude of the ¹³C-¹⁹F coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings are the largest, followed by two-bond, and then three-bond couplings. This information is crucial for assigning the signals correctly.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H stretching, C-N stretching, C-F stretching, and aromatic C-H and C=C stretching.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, broad | N-H stretching (hydrazine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | Aromatic C=C stretching |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1350 - 1100 | Very Strong | C-F stretching (trifluoromethyl and aryl fluoride) |

| 1280 - 1220 | Strong | C-N stretching |

Interpretation and Rationale:

-

N-H Stretching: The hydrazine moiety will give rise to broad absorption bands in the 3400-3200 cm⁻¹ region, which is characteristic of N-H stretching vibrations.[7] The presence of two bands in this region (one for the symmetric and one for the asymmetric stretch of the -NH₂ group) is possible.

-

Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic C-H stretching bands just above 3000 cm⁻¹ and strong C=C stretching bands in the 1620-1480 cm⁻¹ region.

-

C-F Stretching: The most intense bands in the spectrum are expected to be in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group and the aryl fluoride. The CF₃ group typically shows multiple strong absorption bands in this region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule.[8] The resulting mass spectrum will show a molecular ion peak (M⁺˙) and several fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Predicted Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 194 | [C₇H₆F₄N₂]⁺˙ | - (Molecular Ion) |

| 178 | [C₇H₅F₄N]⁺˙ | •NH |

| 165 | [C₇H₆F₄]⁺˙ | •N₂H₂ |

| 145 | [C₇H₄F₃]⁺ | •NH₂F |

| 125 | [C₆H₄F₂]⁺˙ | •CF₂N₂ |

| 69 | [CF₃]⁺ | C₆H₄FN₂ |

Interpretation and Rationale:

-

Molecular Ion (m/z 194): The molecular ion peak should be observed, confirming the molecular weight of the compound. Its intensity may be reduced due to the lability of the hydrazine group.

-

Fragmentation Pathways: The fragmentation of this compound is expected to be driven by the cleavage of the weak N-N bond and the loss of small neutral species.

-

Loss of •NH: Cleavage of the N-N bond with the loss of an •NH radical would lead to a fragment at m/z 178.

-

Benzylic-type Cleavage: Cleavage of the C-N bond can lead to the formation of a trifluoromethyl-substituted aryl cation.

-

Loss of CF₃: The loss of a trifluoromethyl radical (•CF₃) is a common fragmentation pathway for compounds containing this group, although the stability of the resulting cation will influence the likelihood of this fragmentation.[9]

-

[CF₃]⁺ Ion: A prominent peak at m/z 69, corresponding to the [CF₃]⁺ cation, is highly characteristic of trifluoromethyl-containing compounds.[10]

-

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Methodology Details:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a small vial.[11] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the proton-decoupled ¹³C NMR spectrum.[12]

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For the ¹H NMR spectrum, perform integration to determine the relative number of protons for each signal. Peak pick both spectra to determine the precise chemical shifts.

FTIR Spectroscopy

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Methodology Details (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid this compound sample directly onto the crystal.[13]

-

Data Acquisition: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal. Collect a background spectrum of the empty, clean ATR crystal. Then, collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[14]

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum. Perform a baseline correction and label the wavenumbers of the significant absorption bands.

Mass Spectrometry

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Methodology Details (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC). For direct insertion, a small amount of the solid is placed in a capillary tube. For GC-MS, a dilute solution is prepared in a volatile solvent.[15]

-

Ionization: In the ion source, the volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[16][17]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The separated ions are then detected, and a mass spectrum is generated, plotting ion abundance versus m/z.[18]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, IR, and MS data, along with the detailed interpretations and experimental protocols, offer a robust framework for researchers working with this compound. The principles outlined herein are grounded in fundamental spectroscopic theory and data from analogous structures, ensuring a high degree of scientific integrity. By understanding the expected spectral behavior, scientists can more effectively identify, characterize, and utilize this important chemical entity in their research and development endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Fluorine notes. (2021, October). "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Retrieved from [Link]

- Diehl, P., & Lustig, E. (1962). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 34(11), 1466–1472.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

YesWeLab. (n.d.). FTIR Spectroscopy: Operation and Techniques. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

International Journal of Health Sciences and Research. (n.d.). FTIR-ATR Studies on Phenylhydrazine Induced Hyperbilirubinemia in Wistar Rat. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2014, November 17). Why is CF3 splitting observed in the 13C NMR?. Retrieved from [Link]

-

Nuclear Magnetic Resonance, 50. (2024, November 15). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

- Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Chemical Research, Synopses, (5), 234-235.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

YouTube. (2023, September 27). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Retrieved from [Link]

-

RWTH Publications. (2025). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Retrieved from [Link]

-

IONiC / VIPEr. (2008, July 9). 13C NMR of fluorinated aromatics. Retrieved from [Link]

- Wang, H.-Y., et al. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry.

-

Journal of Chinese Mass Spectrometry Society. (2017). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 11. azolifesciences.com [azolifesciences.com]

- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. rroij.com [rroij.com]

A Comprehensive Guide to the ¹H NMR Spectrum of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine: Analysis, Protocol, and Interpretation

An In-Depth Technical Guide:

Executive Summary

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic and medicinal chemistry, often serving as a key building block for heterocyclic compounds with potential pharmacological activity. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique. This guide provides a detailed technical overview of the ¹H NMR spectrum of this compound, offering a blend of theoretical prediction, practical experimental protocols, and in-depth interpretation strategies. We will explore the nuanced effects of the fluorine and trifluoromethyl substituents on the proton chemical shifts and coupling constants, present a validated, step-by-step protocol for high-quality data acquisition, and discuss the interpretation of the resulting complex spin systems.

The Compound: Structure and Significance

This compound, with the molecular formula C₇H₆F₄N₂, possesses a unique substitution pattern on the phenyl ring that imparts specific electronic properties. The interplay between the ortho-trifluoromethyl group (a strong electron-withdrawing group) and the para-fluoro substituent creates a distinct electronic environment that is reflected in its reactivity and spectral characteristics. Understanding its ¹H NMR spectrum is fundamental for confirming its identity in a synthesis workflow and for tracking its transformation into more complex molecules.

Molecular Structure:

(Simplified 2D representation for visualization)

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is defined by the signals from the three aromatic protons and the protons of the hydrazine moiety. The substituents (-F, -CF₃, -NHNH₂) dictate the chemical shifts (δ) and the spin-spin coupling (J) patterns observed.

Proton Environments and Predicted Chemical Shifts

The molecule has three non-equivalent aromatic protons, conventionally labeled H-2, H-5, and H-6, and the labile hydrazine protons (-NHNH₂).

-

Aromatic Protons (H-2, H-5, H-6): These protons reside in the typical aromatic region (approx. 6.5-8.0 ppm).

-

The -CF₃ group at C-3 is strongly electron-withdrawing, which will deshield the adjacent protons (H-2 and H-4, where H-4 is substituted by F).

-

The -F atom at C-4 is also electron-withdrawing via induction but can be weakly electron-donating through resonance. Its primary effect is the characteristic ¹H-¹⁹F coupling.

-

The -NHNH₂ group is an electron-donating group, which will shield the ortho (H-2) and para (H-6) positions.

-

The cumulative effect of these groups suggests H-2 will be the most deshielded (downfield) proton, influenced by the ortho -NHNH₂ and meta -CF₃ groups. H-5 will be influenced by the ortho -F and meta -NHNH₂. H-6 will be influenced by the ortho -CF₃ and meta -F. A spectrum of the analogous aniline compound, 4-fluoro-3-(trifluoromethyl)aniline, shows aromatic signals between 6.7 and 7.0 ppm, which serves as a useful reference point.[1]

-

-

Hydrazine Protons (-NHNH₂): These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They often appear as broad signals and may not show clear coupling. In DMSO-d₆, N-H protons are more likely to show distinct signals and couplings compared to CDCl₃.

Predicted Spin-Spin Coupling (J Constants)

The splitting patterns of the aromatic signals are complex due to multiple coupling interactions. Understanding these couplings is key to assigning the spectrum correctly.

-

Proton-Proton (¹H-¹H) Coupling:

-

Proton-Fluorine (¹H-¹⁹F) Coupling:

-

ortho-coupling (³JHF): Between H-5 and the C4-F. This is typically large, around 8-10 Hz.[3][4]

-

meta-coupling (⁴JHF): Between H-2 and the C4-F. This is smaller, around 5-7 Hz.[3][4]

-

Coupling to the -CF₃ Group: The three fluorine atoms of the trifluoromethyl group can couple to the aromatic protons.

-

ortho-coupling (⁴JHF): Between H-2 and the C3-CF₃. This coupling is typically around 2-4 Hz and will split the H-2 signal into a quartet (or a more complex multiplet if other couplings are present).

-

meta-coupling (⁵JHF): Between H-6 and the C3-CF₃. This coupling is smaller, often around 1 Hz, and may appear as a broadening or a fine splitting of the H-6 signal.

-

-

Summary of Predicted Spectral Parameters

The combination of these effects leads to a predictable, albeit complex, spectrum.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Interactions (J, Hz) |

| H-2 | ~7.2 - 7.5 | Doublet of Quartets of Doublets (dqd) | ⁴J(H2-F of CF₃) ≈ 2-4 Hz⁴J(H2-F at C4) ≈ 5-7 Hz⁴J(H2-H6) ≈ 1-3 Hz |

| H-5 | ~6.8 - 7.1 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz³J(H5-F at C4) ≈ 9-10 Hz |

| H-6 | ~6.9 - 7.2 | Doublet of Doublets of Quartets (ddq) | ³J(H6-H5) ≈ 8-9 Hz⁵J(H6-F of CF₃) ≈ 1 Hz⁵J(H6-F at C4) ≈ 1-2 Hz (often unresolved) |

| -NH | Variable | Broad Singlet | Exchangeable proton, coupling often not observed. |

| -NH₂ | Variable | Broad Singlet | Exchangeable protons, coupling often not observed. |

Below is a diagram illustrating the primary coupling relationships within the molecule.

Caption: Primary spin-spin coupling relationships in the aromatic region.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous attention to safety, sample preparation, and instrument parameters.

Safety & Handling

Substituted hydrazines can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.

| Hazard Category | Precautionary Measures | Source |

| Toxicity | Harmful if swallowed or in contact with skin.[5][6] | Fisher Scientific, Apollo Scientific |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[5][7] | Fisher Scientific, Apollo Scientific |

| Handling | Use in a well-ventilated area or chemical fume hood.[7] Wear appropriate PPE: gloves, safety glasses, lab coat.[5] | Fisher Scientific, Apollo Scientific |

| Storage | Store in a tightly sealed container in a cool, dry place. | General laboratory practice |

Sample Preparation Protocol

The quality of the NMR sample is the most critical factor for obtaining a good spectrum.[8]

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9][10]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for hydrazines as it can slow down N-H proton exchange, potentially allowing for the observation of their signals and couplings. CDCl₃ is another common choice.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] The sample must be fully dissolved to ensure magnetic field homogeneity.[10][11]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Cotton wool should not be used as it can introduce contaminants.

-

Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more accurate chemical shift calibration.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument and Acquisition Parameters

These parameters are typical for a 400 or 500 MHz spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Program: Select a standard 1D proton pulse sequence (e.g., 'zg30' on a Bruker system).

-

Parameter Optimization:

-

Spectral Width (SW): Set to approximately 15-20 ppm to ensure all signals, including any potential impurities, are captured.

-

Transmitter Offset (O1p): Center the spectral window on the region of interest, typically around 6.0 ppm.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.[12]

-

Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative analysis, a longer delay (5x the longest T₁ value) is necessary.

-

Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration. More scans can be co-added to improve the signal-to-noise ratio if the sample is dilute.

-

-

Acquisition: Start the acquisition.

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.[13]

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.[13]

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

-

Integration: Integrate the signals to determine the relative ratios of the protons.

The entire workflow can be visualized as follows:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing unambiguous confirmation of its complex structure. A thorough understanding of the electronic effects of the fluoro and trifluoromethyl substituents is essential for the accurate prediction and assignment of the aromatic proton signals. The characteristic ¹H-¹⁹F coupling patterns, particularly the doublet of quartets expected for the H-2 proton, serve as a unique spectral signature. By adhering to the rigorous experimental protocols outlined in this guide, researchers can reliably acquire high-resolution spectra, enabling confident structural verification and paving the way for successful downstream applications in drug discovery and development.

References

-

University of California, Berkeley. (n.d.). NMR Sample Preparation. College of Chemistry. Retrieved from [Link]

-

Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Notre Dame. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

-

Kennard, M. L., et al. (2023). Acquisition and analysis of 1H NMR. Bio-protocol, 13(18). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Acquisition Parameters. NMR Facility. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Al-Mubaddel, F. S., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega. Retrieved from [Link]

-

Castañar, L., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications, 50(56), 7431-7434. Retrieved from [Link]

-

Kaliappan, K. P., & Nambiar, K. P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 331-336. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

- 1. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 4. sfu.ca [sfu.ca]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. asdlib.org [asdlib.org]

- 13. bio-protocol.org [bio-protocol.org]

A Comprehensive Guide to the 13C NMR Analysis of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine for Researchers and Drug Development Professionals

Introduction

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a key building block in medicinal chemistry and agrochemical research. Its utility lies in the synthesis of various heterocyclic compounds, such as pyrazoles and indazoles, which are prominent scaffolds in the development of kinase inhibitors and other bioactive molecules[1]. The strategic placement of the fluorine and trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in drug discovery programs[1].

A thorough understanding of the molecular structure of this compound and its derivatives is paramount for confirming successful synthesis and for elucidating structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the 13C NMR spectrum of this compound.

Theoretical Framework: The Influence of Fluorine and Trifluoromethyl Substituents on 13C NMR Spectra

The 13C NMR spectrum of this compound is dictated by the electronic effects of the fluorine, trifluoromethyl, and hydrazine substituents on the benzene ring. Aromatic carbons typically resonate in the 120-150 ppm range[2]. However, the presence of highly electronegative fluorine atoms introduces additional complexities, primarily through-bond scalar (J) coupling between the 19F and 13C nuclei.

The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which generally deshields the attached carbon (ipso-carbon) and influences the chemical shifts of the other aromatic carbons[3]. The carbon of the CF3 group itself is characterized by a large one-bond C-F coupling constant (¹JCF), typically in the range of 270-300 Hz, and appears as a quartet in the proton-decoupled 13C NMR spectrum[4][5]. Due to the distribution of its signal into four lines and the absence of a Nuclear Overhauser Effect (NOE) from proton decoupling, the CF3 carbon signal can be of low intensity and may require a higher number of scans to be observed clearly[4][5].

The fluorine (F) atom directly attached to the aromatic ring also exhibits strong one-bond C-F coupling (¹JCF) on the order of 240-250 Hz, resulting in a large splitting of the signal for the carbon it is attached to. Furthermore, smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings can be observed, which further complicates the spectrum[6][7]. These long-range couplings can be invaluable for unambiguous signal assignment.

The hydrazine (-NHNH2) group is an electron-donating group, which tends to shield the ortho and para carbons of the benzene ring.

The interplay of these substituent effects in this compound results in a unique 13C NMR fingerprint.

Experimental Protocol for High-Resolution 13C NMR Acquisition

To obtain a high-quality and interpretable 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For detecting low-intensity signals like the CF3 carbon, a more concentrated sample may be beneficial.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (0 ppm).

2. NMR Spectrometer Setup and Parameters:

-

Magnetic Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater for ¹H) will provide better signal dispersion and resolution.

-

Probe: A broadband or multinuclear probe is required to observe 13C and decouple ¹H and ¹⁹F.

-

Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducible chemical shifts.

3. Data Acquisition:

-

¹H Decoupling: Standard proton decoupling (e.g., Waltz-16) should be applied to simplify the spectrum by removing C-H couplings.

-

¹⁹F Decoupling (Optional but Recommended): Due to the presence of both F and CF3 groups, the proton-decoupled spectrum will still be complex due to C-F couplings[7][8]. To obtain a simplified spectrum with sharp singlets for each carbon, broadband ¹⁹F decoupling is highly recommended. This can be achieved using adiabatic decoupling schemes like WURST on spectrometers equipped with a waveform generator[8]. Comparing the ¹⁹F-coupled and ¹⁹F-decoupled spectra can aid in assigning the carbon signals.

-

Pulse Sequence: A standard single-pulse experiment with a 30-45° pulse angle is suitable.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which have longer relaxation times.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and the expected low intensity of the quaternary and CF3 carbons, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apodization: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration (if necessary) and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Predicted 13C NMR Spectrum and Signal Assignment

Based on the known effects of the substituents and data from structurally similar compounds, a predicted 13C NMR spectrum for this compound can be deduced. The following table summarizes the expected chemical shifts and coupling patterns for each carbon atom.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H decoupled) | Predicted C-F Coupling Constants (Hz) |

| C1 (-NHNH2) | ~145-150 | Doublet of quartets | ³JCF ≈ 3-5, ⁴JCF ≈ 1-3 |

| C2 | ~115-120 | Doublet of quartets | ³JCF ≈ 8-10, ⁴JCF ≈ 3-5 |

| C3 (-CF3) | ~125-130 (quartet) | Doublet of quartets | ²JCF ≈ 30-35 |

| C4 (-F) | ~155-160 (doublet) | Doublet | ¹JCF ≈ 240-250 |

| C5 | ~110-115 | Doublet of quartets | ²JCF ≈ 20-25, ³JCF ≈ 3-5 |

| C6 | ~120-125 | Doublet of quartets | ³JCF ≈ 3-5, ⁴JCF ≈ 1-3 |

| -CF3 | ~120-125 (quartet) | Quartet | ¹JCF ≈ 270-280 |

Justification for Assignments:

-

C4: The carbon directly attached to the fluorine atom (C4) is expected to be the most downfield of the aromatic CH carbons due to the large deshielding effect of fluorine and will exhibit a large one-bond C-F coupling, appearing as a doublet[6].

-

C3: The carbon bearing the trifluoromethyl group (C3) will be a quaternary carbon and its signal will be split into a quartet by the three fluorine atoms of the CF3 group with a coupling constant of approximately 30-35 Hz.

-

C1: The ipso-carbon attached to the hydrazine group (C1) will also be a quaternary carbon and is expected to be deshielded.

-

-CF3: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant and will likely be found in the aromatic region of the spectrum[5][8].

-

C2, C5, C6: The remaining aromatic carbons will exhibit smaller C-F couplings depending on their proximity to the fluorine and trifluoromethyl groups. The specific multiplicities will be complex due to coupling to both the ring fluorine and the CF3 fluorine atoms.

Visualization of Molecular Structure and Key NMR Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key through-bond C-F couplings that influence the 13C NMR spectrum.

Caption: Molecular structure and key C-F couplings in this compound.

Conclusion

The 13C NMR spectrum of this compound is rich with structural information that can be effectively harnessed with a well-designed experimental approach and a solid understanding of the underlying principles of substituent effects and spin-spin coupling. By following the detailed protocol outlined in this guide, researchers and drug development professionals can confidently acquire and interpret high-quality 13C NMR data for this important synthetic intermediate. The use of advanced techniques such as broadband 19F decoupling is particularly encouraged for simplifying complex spectra and facilitating unambiguous structural elucidation. This comprehensive analysis serves as a valuable resource for ensuring the identity and purity of this compound, thereby supporting the advancement of research and development in the pharmaceutical and agrochemical industries.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t... Pearson. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. University of Ottawa. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. (2006). ResearchGate. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylhydrazine. PubChem. [Link]

-

ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. PubChem. [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... Quora. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound (Hydrochloride). MySkinRecipes. [Link]

-

PubChem. (n.d.). (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. [Link]

-

Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

Sources

- 1. This compound (Hydrochloride) [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to the Solubility of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine in Organic Solvents

Introduction: Understanding the Significance of Solubility for a Key Pharmaceutical Intermediate

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in the development of kinase inhibitors and other bioactive molecules underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is paramount, directly influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering predictive insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The molecular structure of this compound, featuring a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a hydrazine moiety, dictates its solubility behavior. The trifluoromethyl group, with its strong electron-withdrawing nature, and the fluorine atom contribute to the molecule's overall lipophilicity. The hydrazine group, however, introduces polarity and the capacity for hydrogen bonding. This intricate balance of competing intermolecular forces governs its interaction with various organic solvents.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" provides a foundational understanding of solubility. Solvents with similar polarity and hydrogen bonding capabilities to the solute are more likely to be effective. A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2][3] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is predicted to be effective if its HSP values are close to those of the solute. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and greater solubility.

Predicted Solubility Profile of this compound

Based on the analysis of its structural features and the principles of "like dissolves like," a qualitative and semi-quantitative solubility profile in common organic solvents can be predicted. The following table provides an estimated solubility ranking at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the hydrazine group. |

| Ethanol | Polar Protic | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. |

| Isopropanol | Polar Protic | Moderate to High | Good hydrogen bonding capabilities, but increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |

| Acetone | Polar Aprotic | Moderate | A good polar solvent that can accept hydrogen bonds from the hydrazine group. |

| Ethyl Acetate | Polar Aprotic | Moderate to Low | Less polar than acetone, with some hydrogen bond accepting capability. |

| Dichloromethane | Nonpolar | Low | Primarily interacts through dispersion forces; poor match for the polar and hydrogen bonding nature of the hydrazine group. |

| Chloroform | Nonpolar | Low | Similar to dichloromethane, with limited ability to interact with the polar functionalities of the solute. |

| Toluene | Nonpolar Aromatic | Low | Primarily dispersion and some π-π stacking interactions; unlikely to effectively solvate the polar hydrazine group. |